molecular formula C10H10N2O2 B11910498 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone CAS No. 94447-50-4

1-(4-hydroxyquinazolin-3(4H)-yl)ethanone

Cat. No.: B11910498
CAS No.: 94447-50-4
M. Wt: 190.20 g/mol
InChI Key: UDQCBVIXSDMNGU-UHFFFAOYSA-N
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Description

1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a hydroxy group at the 4-position and an ethanone group at the 3-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and sustainable solvents is preferred to minimize environmental impact.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones and quinazolines, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyquinazolin-3(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline-based drugs inhibit epidermal growth factor receptors, which play a crucial role in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyquinazolin-3(4H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical properties and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

94447-50-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(4-hydroxy-4H-quinazolin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-5-3-2-4-8(9)10(12)14/h2-6,10,14H,1H3

InChI Key

UDQCBVIXSDMNGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=CC=CC=C2C1O

Origin of Product

United States

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